1-(3,4-Dimethylphenyl)-2,2-difluoroethanone
CAS No.:
Cat. No.: VC13523314
Molecular Formula: C10H10F2O
Molecular Weight: 184.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10F2O |
|---|---|
| Molecular Weight | 184.18 g/mol |
| IUPAC Name | 1-(3,4-dimethylphenyl)-2,2-difluoroethanone |
| Standard InChI | InChI=1S/C10H10F2O/c1-6-3-4-8(5-7(6)2)9(13)10(11)12/h3-5,10H,1-2H3 |
| Standard InChI Key | PCGAEMKEFNCVQU-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C(=O)C(F)F)C |
| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)C(F)F)C |
Introduction
Synthesis
Several synthetic routes are available for producing 1-(3,4-Dimethylphenyl)-2,2-difluoroethanone. These methods typically involve:
-
Fluorination Reactions: Introduction of fluorine atoms into the ethanone backbone using reagents such as diethylaminosulfur trifluoride (DAST).
-
Aromatic Substitution: Coupling of the difluoroethanone moiety with a 3,4-dimethylphenyl precursor under Friedel-Crafts acylation conditions.
-
Catalytic Processes: Use of Lewis acids like aluminum chloride to facilitate bond formation .
These methods ensure high yields and purity, making the compound suitable for both research and industrial applications.
Medicinal Chemistry
1-(3,4-Dimethylphenyl)-2,2-difluoroethanone serves as a precursor for designing bioactive molecules. Its unique structure allows it to interact with specific biological targets:
-
The difluoro group enhances binding affinity to enzymes or receptors.
-
Preliminary studies suggest potential applications in drug development for anticancer or antimicrobial agents.
Organic Synthesis
This compound is a versatile building block for:
-
Synthesizing more complex aromatic ketones.
-
Modifying structures to improve pharmacokinetic properties or reactivity .
Material Science
Its stability and reactivity make it suitable for developing advanced materials with tailored properties.
Structural Comparison with Related Compounds
| Compound Name | Key Difference | Impact on Properties |
|---|---|---|
| 1-(3-Methylphenyl)-2,2-difluoroethanone | Single methyl group instead of dimethyl | Reduced steric hindrance |
| 1-(4-Methylphenyl)-2,2-difluoroethanone | Methyl group at a different position | Alters electronic distribution |
| 1-(3,5-Dimethylphenyl)-2,2-difluoroethanone | Different dimethyl substitution pattern | Variation in steric and electronic effects |
These comparisons highlight how structural modifications influence reactivity and biological activity.
Research Directions
Further studies are necessary to fully explore the therapeutic potential of this compound:
-
Investigating its mechanism of interaction with biological targets.
-
Optimizing derivatives for specific pharmacological activities.
-
Exploring its role in catalysis or material science applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume